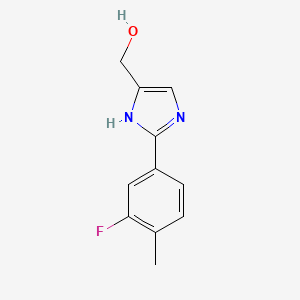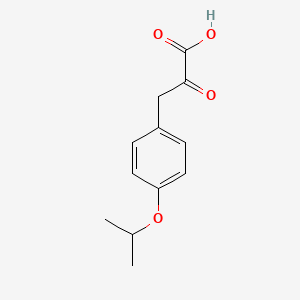![molecular formula C36H21F9IrN3 B13695552 Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a complex compound with the molecular formula C₃₆H₂₁F₉IrN₃ and a molecular weight of 858.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves the reaction of iridium trichloride with 2-(2-pyridinyl)-5-(trifluoromethyl)phenyl ligands under specific conditions. The reaction typically takes place in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form iridium(IV) complexes.
Reduction: It can be reduced to iridium(I) complexes using reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Iridium(IV) complexes.
Reduction: Iridium(I) complexes.
Substitution: Various substituted iridium complexes depending on the ligands used.
Scientific Research Applications
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, it can bind to proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- Tris(2-phenylpyridine)iridium(III)
- Tris(2-(2-pyridinyl)phenyl)iridium(III)
- Tris(2-(4-fluorophenyl)pyridine)iridium(III)
Comparison: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) is unique due to the presence of trifluoromethyl groups, which enhance its photophysical properties and stability compared to similar compounds. This makes it particularly useful in applications such as light-emitting diodes and biological imaging .
Properties
Molecular Formula |
C36H21F9IrN3 |
|---|---|
Molecular Weight |
858.8 g/mol |
IUPAC Name |
iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine |
InChI |
InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChI Key |
TXUSYAYOQXPEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



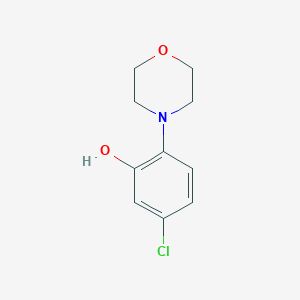
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

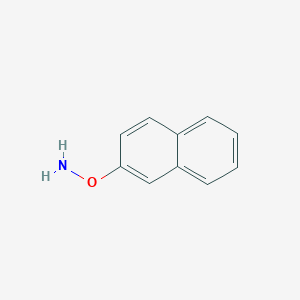
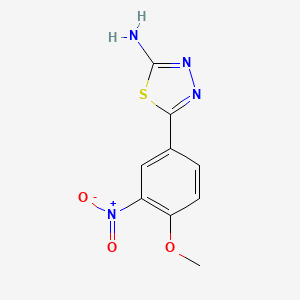
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)


![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
